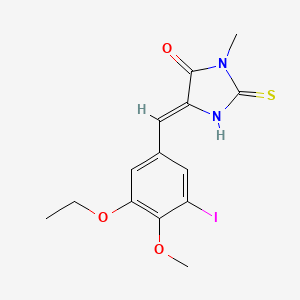

![molecular formula C19H18N2O3S2 B4713138 methyl 3-{2-[(4-methylphenyl)thio]ethyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B4713138.png)

methyl 3-{2-[(4-methylphenyl)thio]ethyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate

説明

Synthesis Analysis

The synthesis of related quinazoline derivatives involves interactions with phenyl- and phenethylisothiocyanates, alkali treatment, and condensation with halogenides, leading to a range of substituted quinazolines. For example, Markosyan et al. (2008) described the synthesis of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrobenzo[h]quinazolines, highlighting the compound's formation through specific reactions and further modification for biological properties investigation (Markosyan et al., 2008).

Molecular Structure Analysis

Structural analysis via X-ray diffraction has provided detailed insights into the molecular geometry of quinazoline derivatives, as demonstrated by Rajnikant et al. (2001) in their study of a similar compound, illustrating the nearly planar orientation of the quinazoline moiety and the methyl-substituted phenyl ring (Rajnikant et al., 2001).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, leading to diverse biological activities. For instance, Rajanarendar et al. (2010) explored cyclization reactions yielding compounds with significant antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010).

Physical Properties Analysis

While specific data on the physical properties of "methyl 3-{2-[(4-methylphenyl)thio]ethyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate" are not directly available, related studies provide insights into crystallization behavior, molecular stability, and intermolecular interactions critical for understanding the compound's physical characteristics, as outlined by Gandhi et al. (2020) for a novel quinazoline derivative (Gandhi et al., 2020).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives are highlighted by their interactions with various reagents and their subsequent biological activities. Fathalla et al. (2000) discussed the regioselectivity of electrophilic attack on a model compound, providing insight into the chemical behavior and potential reactivity of such molecules (Fathalla et al., 2000).

作用機序

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

The compound may potentially affect various biochemical pathways due to its complex structure. Without specific target identification, it is difficult to predict the exact pathways it may influence .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and therefore its ability to interact with its targets .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 3-[2-(4-methylphenyl)sulfanylethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-12-3-6-14(7-4-12)26-10-9-21-17(22)15-8-5-13(18(23)24-2)11-16(15)20-19(21)25/h3-8,11H,9-10H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHPSSWIIDHNSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-dimethoxy-1,3-diphenyl-5-(3-pyridinyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4713068.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4713074.png)

![2-(4-bromo-5-ethyl-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4713077.png)

![1-isopropyl-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4713096.png)

![ethyl 1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B4713097.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B4713105.png)

![2-[1-benzyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4713109.png)

![N-(3,5-dimethoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4713117.png)

![4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4713131.png)

![5-bromo-N-{2-[(4-methylphenyl)thio]ethyl}-2-thiophenesulfonamide](/img/structure/B4713142.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,4-difluorobenzenesulfonamide](/img/structure/B4713153.png)